molecular formula C7H6FNO3 B14031638 2-Fluoro-6-methyl-4-nitrophenol

2-Fluoro-6-methyl-4-nitrophenol

Cat. No.: B14031638
M. Wt: 171.13 g/mol
InChI Key: ZYNUYZRJTVTFCR-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of nitrophenol, characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration of 2-Fluoro-6-methylphenol: One common method involves the nitration of 2-fluoro-6-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

    Fluorination of 6-Methyl-4-nitrophenol: Another method involves the fluorination of 6-methyl-4-nitrophenol using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production methods often involve the use of catalytic processes to enhance yield and purity. For example, the reaction of 3,4-difluoronitrobenzene with an inorganic base can produce 2-fluoro-4-nitrophenolate, which is then acidified to yield 2-fluoro-4-nitrophenol . This method is advantageous due to its simplicity, environmental friendliness, and high yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Fluoro-6-methyl-4-nitrophenol can undergo oxidation reactions to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-fluoro-6-methyl-4-aminophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methyl-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-6-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methyl-4-nitrophenol is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct reactivity and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric properties, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-fluoro-6-methyl-4-nitrophenol

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3

InChI Key

ZYNUYZRJTVTFCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)F)[N+](=O)[O-]

Origin of Product

United States

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